Brevinin-2-OW3
Description
Context of Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs)
Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are integral components of the innate immune system found across all classes of life. cpu-bioinfor.org These small, typically cationic and amphipathic molecules provide a first line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. cpu-bioinfor.orggoogle.com Their mechanism of action often involves the disruption of microbial cell membranes, a physical process that is less likely to induce resistance compared to the target-specific action of conventional antibiotics. nih.gov This has made HDPs a focal point in the development of new anti-infective therapies.
Discovery and Classification within the Brevinin Superfamily
The brevinin superfamily of peptides was first identified in 1992 from the skin secretions of the Japanese frog, Rana brevipoda porsa. nih.govvulcanchem.com This initial discovery unveiled two distinct families: Brevinin-1 (B586460) and Brevinin-2 (B1175259). nih.gov Since then, over 350 brevinin peptides have been discovered. nih.gov These peptides are classified based on their amino acid sequence similarities and structural features. vulcanchem.com
Brevinin-2 peptides are typically longer than their Brevinin-1 counterparts, consisting of approximately 30-34 amino acid residues. nih.govmdpi.com A hallmark of many brevinin peptides, including those in the Brevinin-2 family, is the presence of a "Rana box," a disulfide-bridged cyclic heptapeptide (B1575542) at the C-terminus. vulcanchem.comnih.gov
Specificity of Brevinin-2-OW3 within the Brevinin-2 Cluster and its Research Significance
This compound is a specific peptide isolated from the skin secretions of the Chinese odorous frog, Odorrana wuchuanensis. cpu-bioinfor.orgnovoprolabs.com The nomenclature "OW" designates its origin from this frog species, with "3" indicating it as a specific variant discovered. nih.gov Along with Brevinin-2-OW1 and Brevinin-2-OW2, this compound is part of a suite of antimicrobial peptides identified in this single amphibian species. imrpress.com
The research significance of this compound lies in its contribution to the vast library of natural AMPs. The discovery of multiple brevinin peptides within a single species highlights the evolutionary strategy of amphibians to produce a diverse chemical defense arsenal (B13267). Studying individual peptides like this compound and its counterparts from Odorrana wuchuanensis allows scientists to understand the structure-activity relationships that govern their antimicrobial potency and spectrum. While detailed functional studies specifically on this compound are part of ongoing research, its classification within the Brevinin-2 family suggests it possesses broad-spectrum antimicrobial activities. vulcanchem.com
Comparative Analysis with Other Amphibian-Derived Peptides
The brevinins are part of a larger collection of amphibian-derived peptides, each with unique characteristics. A comparative look at Brevinin-2 peptides alongside other families, such as Temporins and Esculentins, reveals the diversity of these defense molecules.
| Feature | Brevinin-2 Peptides | Temporins | Esculentins |
| Typical Length (Amino Acids) | 30-34 | 8-17 | ~46 |
| Key Structural Feature | Often contains a C-terminal "Rana box" | Among the shortest amphibian AMPs | Longer sequence, can have complex structures |
| Primary Activity | Broad-spectrum antimicrobial | Potent against Gram-positive bacteria | Broad-spectrum antimicrobial and other biological activities |
| Hemolytic Activity | Generally lower than Brevinin-1 peptides | Varies, some have low hemolytic activity | Can exhibit significant hemolytic activity |
This table provides a general comparison, and specific activities can vary between individual peptides within each family.
This comparative analysis underscores the remarkable diversity of amphibian AMPs. While Brevinin-2 peptides like this compound are characterized by their moderate length and the presence of the Rana box, other families like the much shorter temporins and the longer esculentins showcase different evolutionary solutions to pathogenic threats. mdpi.com The study of these varied peptide families provides a rich platform for the design and development of novel antimicrobial agents.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SVMGTVKDLLIGAGKSAAQSVLKALSCKLSKDC |
Origin of Product |
United States |
Molecular Mechanisms of Action
Membrane-Targeting Mechanisms
The primary mode of action for brevinin-2 (B1175259) peptides, including Brevinin-2-OW3, involves direct interaction with and disruption of cellular membranes. vulcanchem.comnih.gov This interaction is governed by the peptide's physicochemical properties and the composition of the target cell membrane.
Electrostatic Interactions with Microbial Cell Membranes
Brevinin-2 peptides are typically cationic, meaning they carry a net positive charge. vulcanchem.commdpi.com This positive charge facilitates the initial attraction to the negatively charged surfaces of microbial cell membranes. e-century.usfrontiersin.org The outer membranes of Gram-negative bacteria are rich in lipopolysaccharides (LPS), while the cell walls of Gram-positive bacteria contain teichoic acids, both of which contribute to a net negative charge. e-century.usfrontiersin.org This electrostatic interaction is a critical first step, concentrating the peptide on the microbial surface and initiating the subsequent disruptive processes. frontiersin.org
Membrane Permeabilization and Disruption
Following the initial electrostatic binding, brevinin-2 peptides induce permeabilization and disruption of the microbial membrane. nih.gov In aqueous solutions, these peptides often exist in a random coil structure but adopt an amphipathic α-helical conformation upon interacting with a membrane environment. vulcanchem.comdiva-portal.org This structure, with distinct hydrophobic and hydrophilic faces, allows the peptide to insert into the lipid bilayer. vulcanchem.comnih.gov This insertion perturbs the membrane's integrity, leading to the leakage of intracellular contents and ultimately, cell death. vulcanchem.comresearchgate.net Studies on related brevinin-2 peptides have shown that this membrane-disrupting activity is responsible for their potent antimicrobial effects. nih.gov
Proposed Pore Formation Models (e.g., Barrel-Stave, Carpet, Toroidal Pore)
Several models have been proposed to describe the precise mechanism of membrane disruption by antimicrobial peptides like this compound. The three most common models are:
Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a pore resembling a barrel, with the hydrophobic surfaces of the peptides facing the lipid core of the membrane and the hydrophilic surfaces lining the aqueous channel. vulcanchem.comnih.govsemanticscholar.org
Carpet Model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. vulcanchem.comsemanticscholar.org Once a threshold concentration is reached, this carpet disrupts the membrane in a detergent-like manner, leading to the formation of micelles and membrane disintegration without forming discrete pores. vulcanchem.commdpi.com
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayer to bend inward, creating a pore where both the peptides and the lipid head groups line the channel. vulcanchem.comnih.govsemanticscholar.org This model involves significant disruption of the bilayer's curvature. nih.gov
The exact model that this compound follows may depend on factors such as its concentration and the specific composition of the target membrane. imrpress.com
Interaction with Cancer Cell Membranes and Surface Characteristics
The membrane-disrupting activity of brevinin-2 peptides also extends to cancer cells, providing a basis for their potential as anticancer agents. nih.govoncotarget.com Cancer cell membranes differ from those of normal cells in several ways that make them susceptible to these peptides. They often have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) and O-glycosylated mucins on their outer leaflet. nih.govbio-integration.orgscienceopen.com Additionally, cancer cells can have a larger membrane surface area due to an increased number of microvilli. nih.govoncotarget.com These characteristics enhance the electrostatic attraction and binding of cationic peptides like this compound, leading to selective membrane disruption and lysis of cancer cells. bio-integration.orgscienceopen.com
Intracellular Mechanisms and Target Interactions
While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate across the cell membrane and interact with intracellular targets. imrpress.comd-nb.info
Inhibition of DNA and Protein Synthesis
Interactive Data Table: Properties of Brevinin-2 Family Peptides
| Peptide | Source Organism | Key Characteristics |
| Brevinin-2 | Rana brevipoda porsa | One of the first discovered brevinin-2 peptides. nih.gov |
| This compound | Odorrana wuchuanensis | The subject of this article. imrpress.com |
| Brevinin-2R | Rana ridibunda | Exhibits low hemolytic activity and potential anticancer properties. diva-portal.orgnih.gov |
| Brevinin-2Eg | Rana esculenta | Shows strong activity against Gram-negative bacteria. vulcanchem.com |
| Brevinin-2ISb | Amphibian skin | Can enhance innate immunity. vulcanchem.commednexus.org |
Disruption of Mitochondrial Function
This compound and related peptides are known to exert their effects by disrupting crucial mitochondrial functions. This disruption is a key element of their mechanism of action, leading to a cascade of events that ultimately result in cell death. The primary mitochondrial functions affected are the mitochondrial membrane potential (ΔΨm) and the production of adenosine (B11128) triphosphate (ATP).
Antimicrobial peptides, in general, can disrupt the membrane potential of cells, and this is a recognized anti-biofilm mechanism. aston.ac.uk While direct studies on this compound's effect on ΔΨm and ATP levels are specific, the broader class of brevinin peptides and other antimicrobial peptides demonstrate this disruptive capability. For instance, the inhibition of respiratory chain complexes can lead to a decrease in both ΔΨm and ATP levels. plos.org The maintenance of ΔΨm is so critical that cells have evolved complex adaptation pathways to preserve it, even under conditions of mitochondrial dysfunction. embopress.org
The disruption of the mitochondrial membrane potential can also lead to other downstream effects, such as the release of pro-apoptotic factors from the mitochondria, further contributing to cell death pathways.
Induction of Programmed Cell Death Pathways
This compound and its analogs can trigger programmed cell death, a regulated process essential for tissue homeostasis and elimination of damaged cells. This is achieved through the activation of multiple, interconnected pathways, including apoptosis, lysosomal damage, and autophagy.
Apoptosis Induction (Caspase-dependent and -independent)
Apoptosis, or programmed cell death, can be initiated through two main pathways: caspase-dependent and caspase-independent mechanisms. Evidence suggests that brevinin-related peptides can induce apoptosis through both of these routes.
The caspase-dependent pathway involves the activation of a family of proteases called caspases. This cascade can be initiated by signals from the mitochondria, such as the release of cytochrome c. plos.org The activation of initiator caspases, like caspase-9, leads to the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological changes of apoptosis. plos.orgnih.gov
The caspase-independent pathway , on the other hand, involves other pro-apoptotic factors released from the mitochondria, such as apoptosis-inducing factor (AIF) and endonuclease G (Endo G). plos.orgnih.gov Upon their release, these factors translocate to the nucleus and induce DNA fragmentation and chromatin condensation, leading to cell death without the involvement of caspases. plos.orgmdpi.com Studies on other compounds have shown that both pathways can be activated simultaneously and may even act synergistically to ensure efficient cell elimination. plos.org
Lysosomal Damage and Cathepsin Leakage
Lysosomes are acidic organelles containing a variety of hydrolytic enzymes, including cathepsins. nih.gov The integrity of the lysosomal membrane is crucial for cellular health. nih.gov Various stimuli can lead to lysosomal membrane permeabilization (LMP), resulting in the leakage of cathepsins and other hydrolases from the lysosomal lumen into the cytosol. nih.govmdpi.commdpi.com
Once in the cytosol, these cathepsins can trigger cell death through several mechanisms. researchgate.net They can activate pro-apoptotic proteins and initiate the mitochondrial apoptotic pathway. frontiersin.org The release of cathepsins is a key event in what is known as lysosomal-dependent cell death (LDCD). nih.gov Research on the related peptide Brevinin-2R(1) has indicated its ability to kill cancer cells through a mechanism involving the lysosomal-mitochondrial death pathway. physiology.org This suggests that lysosomal destabilization and the subsequent release of cathepsins are likely components of the cytotoxic mechanism of brevinin peptides.
Autophagy Involvement
Autophagy is a cellular process of "self-eating," where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation and recycling. nih.gov This process plays a dual role in cell survival and death. physiology.org While it can be a survival mechanism under stress, excessive or dysregulated autophagy can lead to cell death.
The interplay between autophagy and apoptosis is complex. Autophagy can act as a precursor to apoptosis, or in some contexts, it can inhibit apoptosis. physiology.org The antimicrobial peptide Brevinin-2R(1) has been shown to induce cell death that involves the lysosomal-mitochondrial pathway, and autophagy is often linked to lysosomal function. physiology.org The induction of autophagy can be a response to cellular stress, including that induced by antimicrobial peptides. nih.gov While direct evidence for this compound inducing autophagy is specific, the involvement of this process is a recognized mechanism for other antimicrobial peptides and in various cell death scenarios. physiology.org
Modulation of Key Signaling Cascades (e.g., DAF-16)
Studies on brevinin family peptides have revealed their ability to modulate key signaling cascades within host organisms, enhancing their immune response to infection. A prominent example is the DAF-2/DAF-16 signaling pathway in the model organism Caenorhabditis elegans.
The DAF-2 pathway is analogous to the insulin/IGF-1 signaling pathway in higher organisms and plays a crucial role in regulating longevity, stress resistance, and immunity. mdpi.com The transcription factor DAF-16 is a key downstream component of this pathway. researchgate.netmednexus.org When the DAF-2 pathway is less active, DAF-16 is not phosphorylated and can enter the nucleus to regulate the expression of target genes, including those involved in the immune response. mdpi.com
Research has shown that certain brevinin peptides, such as Brevinin-2ISb, can activate the expression of antimicrobial genes downstream of the DAF-2/DAF-16 pathway. researchgate.netmednexus.org For instance, the expression of the lysozyme-like gene lys-7 is significantly upregulated in C. elegans treated with these peptides. mdpi.comresearchgate.net This upregulation enhances the host's ability to resist bacterial infections, such as those caused by methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmednexus.org This demonstrates that brevinin peptides not only have direct antimicrobial activity but can also bolster the host's innate immunity through the modulation of conserved signaling pathways. mdpi.com The regulation of gene expression by the DAF-2 pathway can be both DAF-16 dependent and independent for different target genes. nih.gov
Interaction with Virulence Factors (e.g., Biofilm Inhibition, LPS Binding)
In addition to their direct killing mechanisms, this compound and related peptides can also combat bacterial infections by targeting key virulence factors, such as biofilms and lipopolysaccharide (LPS).
Biofilm Inhibition: Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. aston.ac.uk The inhibition of biofilm formation is a critical strategy to overcome antibiotic resistance. chiet.edu.eg Antimicrobial peptides can inhibit biofilm formation through various mechanisms, including disrupting the membrane potential of biofilm-embedded cells and downregulating genes responsible for biofilm formation. aston.ac.uk Studies on other antimicrobial peptides have demonstrated their efficacy in both preventing biofilm formation and eradicating mature biofilms. mdpi.com
LPS Binding: Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. researchgate.net The ability to bind to and neutralize LPS is a crucial function of many antimicrobial peptides. nih.gov This binding can prevent LPS from interacting with host receptors, thereby mitigating the inflammatory cascade. researchgate.netnih.gov For example, the peptide Brevinin-1GHd has been shown to bind to LPS and suppress the release of pro-inflammatory cytokines. nih.gov This LPS-neutralizing activity makes these peptides promising candidates for treating inflammatory conditions associated with bacterial infections.
Mechanisms of Antiviral Action
Extensive research of available scientific literature and databases has not yielded specific information regarding the molecular mechanisms of antiviral action for the compound this compound. While the broader Brevinin-2 family of peptides, first isolated from amphibian skin, has been noted for its antimicrobial properties, specific studies detailing the antiviral activities and the precise mechanisms of this compound are not documented in the reviewed sources.
The antiviral mechanisms for other members of the Brevinin-2 family, such as Brevinin-2GHk and Brevinin-2R, have been investigated to some extent. nih.govsemanticscholar.org These studies suggest that some Brevinin-2 peptides may exert their antiviral effects through direct interaction with and disruption of the viral envelope, which can prevent viral entry into host cells. nih.govpreprints.org For instance, Brevinin-2GHk has been shown to inhibit Zika virus infection by disrupting the integrity of the viral envelope and interfering with the viral E protein. nih.govdntb.gov.ua Additionally, some antiviral peptides are known to block viral replication by interfering with various stages of the viral life cycle, such as attachment to host cells, fusion, and post-entry processes. frontiersin.org
However, it is crucial to emphasize that these findings pertain to other Brevinin-2 analogs and not specifically to this compound. The precise biological activities, including any potential antiviral mechanisms, are unique to the specific amino acid sequence and structure of each peptide. vulcanchem.com Without dedicated research on this compound, any discussion of its antiviral action would be speculative.
Therefore, no detailed research findings or data tables on the mechanisms of antiviral action for this compound can be provided at this time.
Structure Activity Relationship Sar and Peptide Engineering
Impact of Structural Features on Biological Activity
The antimicrobial potency and selectivity of Brevinin-2 (B1175259) peptides are governed by a delicate interplay of several structural features.
Role of Net Cationic Charge and Hydrophobicity
A fundamental characteristic of Brevinin-2 peptides is their cationic nature, which facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes. mdpi.comresearchgate.net An increase in the net positive charge generally correlates with enhanced antimicrobial activity. researchgate.net However, an excessively high net charge can also lead to increased hemolytic activity, highlighting the need for a balanced charge. For instance, substituting a neutral or acidic amino acid with a cationic one, such as lysine (B10760008), can bolster antimicrobial potency. nih.gov
Hydrophobicity, the measure of a peptide's nonpolar character, is another critical determinant of its interaction with the lipid bilayer of bacterial membranes. mdpi.comfrontiersin.org Hydrophobic residues promote the insertion of the peptide into the membrane core, which is a crucial step in membrane disruption. mdpi.com An appropriate balance between hydrophobicity and hydrophilicity is essential; while increased hydrophobicity can enhance antimicrobial action, it can also lead to higher toxicity against host cells. frontiersin.orgresearchgate.net
A study on the brevinin-2-related peptide (B2RP) demonstrated that increasing cationicity by substituting aspartic acid with lysine enhanced potency against Escherichia coli, Staphylococcus aureus, and Candida albicans without a significant change in hemolytic activity. nih.gov Conversely, modifications that increased both hydrophobicity and amphipathicity led to a fivefold increase in hemolytic activity without improving antimicrobial strength. nih.gov
| Modification | Impact on Net Charge | Impact on Hydrophobicity | Effect on Antimicrobial Activity | Effect on Hemolytic Activity | Reference |
|---|---|---|---|---|---|
| Asp(4) -> Lys in B2RP | Increased | Unchanged | Increased against E. coli, S. aureus, C. albicans | Not significantly changed | nih.gov |
| Lys(16) -> Leu/Ala in B2RP | Decreased/Unchanged | Increased | Not increased | Increased ~5-fold | nih.gov |
Importance of Amphipathicity and α-Helical Conformation
Brevinin-2 peptides are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon interacting with membrane-mimicking environments. vulcanchem.commdpi.comresearchgate.net This amphipathic structure, characterized by the spatial separation of hydrophobic and hydrophilic residues, is crucial for their membrane-disrupting activity. frontiersin.orgmdpi.com The hydrophobic face of the helix interacts with the lipid core of the membrane, while the hydrophilic face, often bearing the cationic charges, can interact with the phospholipid head groups or form the interior of a pore. vulcanchem.com
The α-helical content is a significant factor influencing biological activity. Studies on brevinin-1 (B586460) peptides have shown that N-terminal truncations that reduce helicity also decrease hemolytic activity. mdpi.com The ability to form a stable α-helix within the bacterial membrane is a key aspect of the antimicrobial mechanism for many brevinin peptides. mdpi.com
Influence of Peptide Length and Primary Sequence Variations
The length of Brevinin-2 peptides, typically ranging from 30 to 33 amino acids, influences their structural stability and functional potency. vulcanchem.comresearchgate.net Shortening the peptide chain can be a viable strategy for optimization, as shorter peptides can be more stable and cost-effective to synthesize. nih.gov Research on Brevinin-2GUb has shown that a truncated analogue, comprising the first 19 N-terminal amino acids, can retain and even have enhanced antimicrobial activity, particularly when coupled with modifications that increase net charge. nih.govnih.gov
Primary sequence variations among different Brevinin-2 family members result in a diversity of biological activities. vulcanchem.com Even minor substitutions in the amino acid sequence can significantly alter the peptide's net charge, hydrophobicity, and amphipathicity, thereby affecting its antimicrobial spectrum and potency. nih.govnih.gov For example, the designation "OW3" in Brevinin-2-OW3 likely signifies a specific variant with a unique sequence, distinguishing its properties from other brevinins. vulcanchem.com
Significance of Conserved Residues and Motifs (e.g., Rana Box)
Despite significant sequence variability, brevinin peptides contain conserved residues and motifs. researchgate.netnih.gov One of the most characteristic features of the brevinin family is the "Rana box," a disulfide-bridged cyclic heptapeptide (B1575542) domain at the C-terminus, typically with the sequence Cys-(Xaa)4-Lys-Cys. vulcanchem.comnih.govmdpi.com Initially, this motif was thought to be essential for antimicrobial activity. nih.gov
However, subsequent research has challenged this view. Studies on various brevinin peptides, including Brevinin-2GUb, have demonstrated that the removal of the Rana box does not necessarily abolish, and can even enhance, antimicrobial activity. nih.govnih.govmdpi.com The function of the Rana box appears to be context-dependent, with its removal having different effects in different peptide families. mdpi.com For some brevinin-2 peptides, the N-terminal region appears to be the primary locus of antimicrobial activity. nih.gov
Role of Disulfide Bridges and Cyclic Domains
The disulfide bridge within the Rana box creates a cyclic domain at the C-terminus of many Brevinin-2 peptides. vulcanchem.commdpi.com This structural feature contributes to the conformational stability of the peptide. vulcanchem.com While the cyclic domain's direct role in antimicrobial action is debated, it is a highly conserved feature across many amphibian AMP families, suggesting an evolutionary significance. mdpi.comfrontiersin.org The formation of this disulfide bond is a key post-translational modification for these peptides.
Rational Design and Modification Strategies
The insights gained from SAR studies provide a foundation for the rational design of novel peptide analogues with improved therapeutic profiles. The goal is to maximize antimicrobial potency while minimizing toxicity to host cells.
Key strategies for the rational design and modification of brevinin peptides include:
Amino Acid Substitution: Systematically replacing specific amino acids to modulate net charge, hydrophobicity, and amphipathicity. vulcanchem.comnih.gov For example, substituting negatively charged or neutral residues with cationic ones like lysine can increase antimicrobial activity. nih.gov Replacing certain residues with tryptophan can also be a strategy to enhance membrane interaction. nih.gov
Peptide Truncation: Creating shorter versions of the peptide that retain the core active domain. nih.govvulcanchem.com This can reduce production costs and potentially improve stability. nih.gov Studies have shown that N-terminal fragments of Brevinin-2GUb are active, suggesting that the C-terminal Rana box is not essential for its primary function. nih.gov
Hybrid Peptides: Combining beneficial domains from different peptides to create novel molecules with synergistic properties. vulcanchem.com
C-terminal Amidation: Adding an amide group to the C-terminus, which can enhance the peptide's net positive charge and improve its resistance to degradation by host proteases. nih.gov
Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers can increase resistance to enzymatic degradation and, in some cases, enhance biological activity. nih.gov A study on a brevinin-1 peptide showed that adding a D-leucine residue significantly enhanced its antibacterial and anticancer activities. nih.gov
Linker Design for Targeted Release: For fusion proteins, designing linkers, such as those based on disulfide bonds, that are cleaved under specific environmental conditions (e.g., the low redox potential in a target microenvironment) can enable the targeted release of the active peptide. igem.wiki
These strategies, guided by computational tools and experimental validation, are crucial for developing the next generation of peptide-based therapeutics derived from natural templates like this compound. rsc.org
| Strategy | Description | Example/Rationale | Reference |
|---|---|---|---|
| Amino Acid Substitution | Replacing specific residues to alter physicochemical properties. | Replacing Asp with Lys to increase net positive charge and antimicrobial activity. | nih.govnih.gov |
| Peptide Truncation | Removing portions of the peptide to identify the minimal active sequence. | N-terminal fragments of Brevinin-2GUb retain activity, suggesting the C-terminus is non-essential. | nih.govnih.gov |
| C-terminal Amidation | Modifying the C-terminus to increase stability and charge. | Shown to improve antimicrobial activity in brevinin analogues. | nih.gov |
| Incorporation of D-amino acids | Using non-natural amino acids to increase stability and activity. | Addition of D-leucine to a brevinin-1 peptide enhanced its bioactivity. | nih.gov |
| Hybrid Peptides | Combining domains from different peptides. | A general strategy to create novel peptides with enhanced features. | vulcanchem.com |
Amino Acid Substitutions for Activity and Selectivity Optimization (e.g., Arginine, Lysine, Histidine, Aspartate)
The antimicrobial activity and selectivity of brevinin peptides are highly dependent on their amino acid composition. The net positive charge and amphipathicity—the spatial separation of hydrophobic and hydrophilic residues—are critical for membrane disruption. researchgate.netnih.gov Engineering these peptides by substituting specific amino acids can fine-tune these properties. While specific substitution studies on this compound are not detailed in available research, studies on related brevinins, such as Brevinin-1pl, provide significant insights into how different cationic residues like Arginine, Lysine, and Histidine can modulate peptide function. nih.govnih.gov
Arginine: Substituting other residues with arginine often enhances activity against Gram-positive bacteria. nih.gov The guanidinium (B1211019) group of arginine can form more hydrogen bonds than the primary amine of lysine, potentially leading to stronger interactions with bacterial membranes. However, this can sometimes reduce efficacy against Gram-negative strains and may also increase hemolytic activity (toxicity to red blood cells), a critical consideration for therapeutic development. nih.govd-nb.info
Lysine: Lysine is another basic amino acid that contributes to the peptide's positive charge. mdpi.com In some cases, substituting with or adding lysine has been shown to decrease activity against Gram-positive bacteria, potentially due to an associated reduction in hydrophobicity. nih.gov However, it can also reduce hemolytic activity, thereby improving the peptide's selectivity for microbial cells over host cells. nih.gov
Histidine: The introduction of histidine can lead to a peptide with pH-sensitive activity. Its imidazole (B134444) side chain has a pKa near physiological pH, meaning the peptide's charge and activity can change in different microenvironments, such as the acidic conditions of a bacterial biofilm or infection site. Histidine substitution in a brevinin analogue demonstrated reduced hemolytic activity and retained potency against Gram-positive bacteria, indicating an improvement in selectivity. nih.govresearchgate.net
Aspartate: Aspartic acid is an acidic amino acid with a negative charge. mdpi.com Introducing a negative charge would generally decrease the net positive charge of the peptide, which is often considered essential for the initial electrostatic attraction to anionic bacterial membranes. nih.gov This would typically be expected to reduce antimicrobial activity, though it could be explored as a strategy to modulate selectivity or other biological functions.
The table below summarizes findings from an engineering study on the related peptide Brevinin-1pl, illustrating the effects of amino acid substitutions.
| Peptide Analogue | Substitution | Effect on Gram-Positive Activity | Effect on Gram-Negative Activity | Hemolytic Activity |
| Brevinin-1pl-2R | Lys to Arg | Enhanced | Reduced | Enhanced |
| Brevinin-1pl-5R | All Lys to Arg | Slightly Enhanced | Significantly Reduced | Enhanced |
| Brevinin-1pl-6K | Added Lys | Reduced | Unchanged | Reduced |
| Brevinin-1pl-3H | Lys to His | Retained | Significantly Reduced | Reduced |
| Data derived from studies on Brevinin-1pl. nih.govnih.gov |
Terminal Modifications (e.g., C-terminal amidation)
Modifications at the N- or C-terminus of a peptide can significantly impact its stability, charge, and biological activity. A common modification in many naturally occurring AMPs is C-terminal amidation. imrpress.com This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge. core.ac.uk
This increased cationicity can enhance the electrostatic interactions with bacterial membranes, often leading to improved antimicrobial potency. nih.gov For example, in a study on Brevinin-2GUb, a related peptide, the removal of the C-terminal "Rana box" domain followed by C-terminal amidation was shown to be a strategy to improve antimicrobial activity. nih.gov While C-terminal amidation can increase a peptide's efficacy, its effect can be variable and does not always improve selectivity, as it may also lead to a corresponding increase in toxicity to host cells. core.ac.uk
| Peptide Modification | Rationale | Observed Effect in Brevinin Analogues |
| C-terminal Amidation | Neutralizes the negative charge of the terminal carboxyl group, increasing the net positive charge of the peptide. | Can improve antimicrobial activity. nih.gov |
| "Rana Box" Removal | The C-terminal cyclic domain, known as the Rana box, is not always essential for activity. | Its removal can sometimes enhance the antimicrobial potency of the remaining peptide sequence. nih.gov |
| Data based on findings for Brevinin-2GUb and general principles of peptide chemistry. nih.govcore.ac.uk |
Introduction of D-amino Acids and Cyclization for Stability and Efficacy
A major hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. Peptide engineering offers several strategies to overcome this limitation, including the incorporation of D-amino acids and cyclization. researchgate.netnih.gov
D-amino Acids: Naturally occurring peptides are composed of L-amino acids. Proteases are specific to L-amino acid configurations, so substituting them with their D-amino acid stereoisomers (mirror images) can make the peptide resistant to proteolytic degradation. researchgate.netmdpi.com This modification can significantly increase the peptide's half-life in biological systems. This strategy has been shown to enhance protease resistance in various AMPs while maintaining their antibacterial efficacy. mdpi.com
Cyclization: Linking the N- and C-termini of a peptide (head-to-tail cyclization) or creating a covalent bond between amino acid side chains can confer several advantages. Cyclization restricts the conformational flexibility of the peptide, which can lock it into its bioactive conformation and improve its binding affinity to target membranes. nih.gov Furthermore, this structural constraint enhances stability by protecting against degradation by exopeptidases. Studies on various antimicrobial peptides have shown that cyclization can lead to improved stability, increased bactericidal efficacy, and sometimes reduced toxicity. nih.gov
Conjugation with Other Molecules (e.g., Fatty Acids)
Attaching other molecules, such as fatty acids, to an AMP is a powerful strategy to modulate its activity. This process, known as lipidation, typically increases the peptide's hydrophobicity. conicet.gov.ar The increased hydrophobicity can enhance the peptide's interaction with the lipid components of bacterial cell membranes, often resulting in significantly improved antimicrobial potency. conicet.gov.arplos.org
A study on Brevinin-2R, a peptide from the same family as this compound, demonstrated this principle effectively. When lauric acid was conjugated to Brevinin-2R, the resulting lipopeptide showed stronger antimicrobial effects compared to the unmodified peptide. plos.org The fatty acid chain can facilitate the anchoring of the peptide to the microbial membrane, promoting disruption. However, it is crucial to balance this enhancement, as excessive hydrophobicity can lead to increased toxicity toward host cells, such as red blood cells. conicet.gov.ar
The table below shows the impact of lauric acid conjugation on the antibacterial activity of Brevinin-2R.
| Peptide | Modification | Minimum Inhibitory Concentration (MIC) against E. coli |
| Brevinin-2R | Unmodified | 6.25 µg/ml |
| L-Brevinin-2R | Conjugated with Lauric Acid | < 6.25 µg/ml |
| Data from a study on Brevinin-2R. plos.org |
Biosynthesis, Production, and Research Methodologies
Natural Sources and Isolation from Amphibian Skin Secretions
Brevinin-2-OW3 is a naturally occurring peptide found in the defensive skin secretions of amphibians. cpu-bioinfor.org These secretions are a rich cocktail of bioactive molecules that protect the animal from pathogens and predators. vulcanchem.com The primary source identified for this compound is the Wuchuan odorous frog, Odorrana wuchuanensis. cpu-bioinfor.org This species, like other ranid frogs, produces a unique arsenal (B13267) of AMPs, including multiple brevinin-2 (B1175259) variants. imrpress.commdpi.com
The isolation of brevinin peptides from amphibian skin secretions is a meticulous process. It typically begins with the collection of the secretions, which can be stimulated by methods such as mild electrical stimulation or injection of norepinephrine, prompting the glands in the skin to release their contents. researchgate.net The collected secretion, a complex mixture of peptides and other biomolecules, is then subjected to purification. A standard technique for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net This method separates the components of the mixture based on their hydrophobicity, allowing for the isolation of individual peptides like this compound in a highly pure form. researchgate.net The identity of the purified peptide is then confirmed through mass spectrometry to determine its molecular weight and through Edman degradation or tandem mass spectrometry (MS/MS) to determine its amino acid sequence. scielo.br
The amino acid sequence for this compound has been identified as SVMGTVKDLLIGAGKSAAQSVLKALSCKLSKDC.
Below is a table of various Brevinin-2 family peptides and their natural amphibian sources.
| Peptide Name | Natural Source |
| Brevinin-2 | Rana brevipoda porsa |
| Brevinin-2-related peptide | Lithobates septentrionalis (Mink frog) |
| Brevinin-2PN | Pelophylax nigromaculatus (Dark-spotted frog) |
| Brevinin-2Ta | Pelophylax kl. esculentus (Edible frog) |
| Brevinin-2GHa, -2GHb, -2GHc | Hylarana guentheri (Günther's frog) |
| Brevinin-2-OW1, -2-OW2, -2-OW3 | Odorrana wuchuanensis (Wuchuan odorous frog) |
This table provides examples of Brevinin-2 peptides and their sources to illustrate the diversity within the family.
Synthetic Approaches for Peptide Production
Due to the small quantities of peptides that can be isolated from natural sources, chemical synthesis is the primary method for producing this compound for research purposes. The most common and efficient method for this is Solid-Phase Peptide Synthesis (SPPS) . cpu-bioinfor.orgresearchgate.net
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. researchgate.net The process is cyclical, with each cycle consisting of:
Deprotection: Removal of the temporary protecting group from the N-terminus of the growing peptide chain. mdpi.com
Activation and Coupling: Activation of the carboxyl group of the next amino acid to be added and its subsequent coupling to the newly deprotected N-terminus of the peptide chain. cpu-bioinfor.orgmdpi.com
Washing: Thorough washing of the resin to remove excess reagents and by-products. mdpi.com
This cycle is repeated until the entire amino acid sequence of this compound is assembled. Finally, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed. researchgate.net The crude synthetic peptide is then purified, typically using RP-HPLC, to achieve a high degree of purity (>95%). vulcanchem.com
The use of automated peptide synthesizers has significantly streamlined the SPPS process, allowing for the efficient and reliable production of peptides like this compound. researchgate.net Reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are often used to facilitate the coupling of amino acids. novoprolabs.com
Challenges in Peptide Production and Structural Mimicry
Despite the advancements in peptide synthesis, several challenges remain in the production of this compound and other similar peptides.
High Production Costs: The synthesis of long peptides can be expensive due to the cost of reagents and the complexity of the process. tandfonline.com
Aggregation: Peptides with hydrophobic amino acid sequences have a tendency to aggregate during synthesis, which can lead to incomplete reactions and low yields. researchgate.net
Purification: The purification of the final peptide from by-products and truncated sequences can be challenging and time-consuming, often requiring sophisticated chromatographic techniques. nih.gov
Structural Mimicry: A significant challenge is ensuring the correct three-dimensional structure, particularly the formation of the intramolecular disulfide bond that creates the characteristic "Rana box" cyclic domain found in many brevinin-2 peptides. Achieving this specific cyclization after the linear chain has been synthesized is a critical step that can be difficult to control and may result in a mixture of products.
Advanced Characterization Techniques in Peptide Research
A suite of advanced analytical techniques is employed to study the structure and function of this compound.
High-Performance Liquid Chromatography (HPLC): As mentioned, RP-HPLC is indispensable for both the purification and the analysis of synthetic this compound. It is used to assess the purity of the final peptide product, with analytical HPLC providing a quantitative measure of purity. cpu-bioinfor.org The retention time of the peptide on the HPLC column can also provide information about its hydrophobicity. cpu-bioinfor.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. Brevinin-2 peptides typically exist in a random coil conformation in aqueous solutions but adopt an α-helical structure in the presence of a membrane-mimicking environment, such as sodium dodecylsulfate (SDS) micelles or trifluoroethanol (TFE). vulcanchem.com This induced helicity is believed to be crucial for the peptide's antimicrobial activity. CD spectra of brevinin peptides in such environments show characteristic negative bands around 208 and 222 nm, which are indicative of an α-helical conformation.
The primary mechanism of action for brevinin peptides involves the disruption of microbial cell membranes. tandfonline.com Biophysical studies are therefore essential to understand this interaction.
Techniques such as fluorescence spectroscopy can be used to monitor the interaction of the peptide with model membranes. For instance, if the peptide contains a tryptophan residue, changes in its fluorescence emission spectrum can indicate its insertion into the hydrophobic core of a lipid bilayer. Studies on related brevinin peptides have shown that they interact with membrane-mimicking micelles, inducing conformational changes in the peptide. vulcanchem.com The interaction is often selective for the negatively charged membranes typical of bacteria over the zwitterionic membranes of eukaryotic cells, which contributes to their therapeutic potential.
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphological changes that occur in bacteria upon treatment with antimicrobial peptides. Studies on bacteria treated with brevinin-family peptides have shown significant damage to the cell envelope, including membrane blebbing, pore formation, and complete cell lysis. These images provide direct visual evidence of the membrane-disrupting mechanism of action.
Flow Cytometry: Flow cytometry is a versatile technique used to assess the viability of bacterial or eukaryotic cells after exposure to a peptide like this compound. imrpress.com By using fluorescent dyes that stain for different cellular properties (e.g., propidium (B1200493) iodide for membrane integrity), it is possible to quantify the percentage of live, injured, and dead cells in a population. This provides quantitative data on the peptide's cytotoxic and antimicrobial efficacy.
Gene Expression Analysis (e.g., Real-time PCR)
Gene expression analysis, particularly through real-time quantitative polymerase chain reaction (qPCR), has been instrumental in elucidating the molecular mechanisms underlying the bioactivity of Brevinin-2 family peptides. mdpi.commednexus.org This technique allows for the precise measurement of changes in the transcription levels of specific genes in response to treatment with these peptides.
Research has utilized Caenorhabditis elegans as a model organism to study the effects of Brevinin-2 peptides on the host's innate immune response, particularly in the context of bacterial infections like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commednexus.org In these studies, qPCR is employed to quantify the expression of key immune-related genes. The DAF-2/DAF-16 signaling pathway, which is a critical regulator of immunity and longevity in C. elegans, is a primary focus. mdpi.comresearchgate.net
Studies have shown that treatment with Brevinin-2 family peptides, such as Brevinin-2ISb, can significantly upregulate the expression of downstream genes in the DAF-2/DAF-16 pathway. mdpi.commednexus.org These genes include those encoding for lysozyme-like proteins (e.g., lys-7) and saponin-like proteins (e.g., spp-1), which are crucial for combating bacterial pathogens. mednexus.org For instance, the expression of lys-7 has been observed to be robustly and sustainedly increased following treatment with Brevinin-2ISb. mednexus.org This upregulation of antimicrobial genes is believed to enhance the resistance of C. elegans to MRSA infection. mednexus.org
The general methodology for such gene expression analysis involves several key steps. First, C. elegans are exposed to the Brevinin-2 peptide. mednexus.org Following treatment, total RNA is extracted from the nematodes and reverse-transcribed into complementary DNA (cDNA). biorxiv.org This cDNA then serves as the template for the qPCR reaction, where specific primers designed for the target genes are used for amplification. biorxiv.orgnih.gov The quantification of gene expression is typically normalized to the expression of one or more stable housekeeping genes to ensure accuracy. nih.gov The fold change in gene expression in the treated group is then calculated relative to a control group. biorxiv.org
The findings from these gene expression studies provide critical insights into how Brevinin-2 peptides modulate the host's immune system at a molecular level, offering a basis for their potential as anti-infective agents. mdpi.commednexus.org
| Target Gene | Organism | Experimental Condition | Key Finding |
| lys-7 | Caenorhabditis elegans | MRSA infection and treatment with Brevinin-2 family peptides | Significant upregulation of mRNA and protein levels. mdpi.commednexus.org |
| spp-1 | Caenorhabditis elegans | MRSA infection and treatment with Brevinin-2ISb | Induced expression. mednexus.org |
| K08D8.5 (CUB-like domain) | Caenorhabditis elegans | MRSA infection and treatment with Brevinin-2ISb | Induced expression. mednexus.org |
| C29F3.7 (CUB-like domain) | Caenorhabditis elegans | MRSA infection and treatment with Brevinin-2ISb | Induced expression. mednexus.org |
In Vivo Imaging Techniques (e.g., in Caenorhabditis elegans)
In vivo imaging techniques, particularly in the model organism Caenorhabditis elegans, have provided a powerful means to visualize the biological effects and mechanisms of action of Brevinin-2 family peptides in a living system. mednexus.orgnih.gov The transparency of C. elegans at all life stages makes it an ideal subject for microscopic observation of cellular and molecular processes in real-time. researchgate.netnih.gov
Research on Brevinin-2 peptides has utilized in vivo imaging to observe the real-time expression and distribution of antimicrobial proteins that are upregulated in response to peptide treatment. mednexus.org This is often achieved by using transgenic C. elegans strains that express fluorescent reporter proteins, such as Green Fluorescent Protein (GFP), under the control of a specific gene promoter. For example, to visualize the expression of the lys-7 gene, a strain of C. elegans can be used where the lys-7 promoter drives the expression of GFP.
In studies involving Brevinin-2ISb, a member of the Brevinin-2 family, laser confocal imaging has been employed to observe the expression and distribution of downstream antimicrobial proteins. mednexus.org This technique allows for high-resolution, three-dimensional imaging of fluorescent signals within the living nematode. Following treatment with Brevinin-2ISb, an increase in the fluorescence intensity in the transgenic worms indicates an upregulation of the corresponding gene. mednexus.org This method has been used to further confirm the findings from gene expression analyses, providing visual evidence of the activation of immune pathways like the DAF-2/DAF-16 pathway. mednexus.org
The application of in vivo imaging provides a dynamic perspective on the host's response to Brevinin-2 peptides, complementing quantitative data from methods like qPCR with spatial and temporal information about gene expression. mednexus.orgnih.gov This approach has been crucial in demonstrating that Brevinin-2 peptides can enhance the innate immune response in a living organism. mednexus.org
| Imaging Technique | Model Organism | Target of Observation | Key Finding |
| Laser Confocal Imaging | Caenorhabditis elegans | Real-time expression and distribution of downstream antimicrobial proteins. | Further proved the effect of Brevinin-2ISb on the activation of the DAF-2/DAF-16 pathway. mednexus.org |
Resistance Mechanisms and Synergistic Interactions
Microbial Adaptations and Resistance Development to Brevinin-2-OW3
While AMPs are often considered less prone to resistance than traditional antibiotics because they typically target the physical integrity of the cell membrane, bacteria can and do develop resistance. nih.govaimspress.com Although research specifically detailing resistance to this compound is limited, studies on closely related peptides and the broader class of AMPs reveal several adaptive strategies that pathogens may employ.
General mechanisms of resistance to AMPs include:
Modification of the Cell Envelope: Bacteria can alter the composition of their cell membranes to reduce the net negative charge. This diminishes the electrostatic attraction for cationic AMPs, hindering their ability to bind to and disrupt the membrane. nih.gov
Activation of Efflux Pumps: Pathogens can utilize membrane-embedded efflux pumps to actively transport AMPs out of the cell, preventing them from reaching their intracellular targets or accumulating to disruptive concentrations in the membrane. nih.gov Research on Brevinin-2CE, a member of the brevinin-2 (B1175259) family, demonstrated that upon stimulation with the peptide, Escherichia coli increased the expression of genes encoding efflux pump components, specifically acrZ and sugE. nih.gov Knocking out these genes led to a two-fold and four-fold increased sensitivity to the peptide, respectively, confirming the role of these pumps in resistance. nih.gov
Proteolytic Degradation: Some bacteria can secrete proteases or peptidases that specifically cleave and inactivate AMPs before they can exert their antimicrobial effect. nih.gov
Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular matrix that can impede the penetration of AMPs. Studies on the related peptide Brevinin-2GUb showed it had limited ability to eradicate established biofilms of S. aureus and E. coli. nih.gov
Studies have shown that pathogens like Staphylococcus aureus can develop an inducible, albeit unstable, resistance to certain AMPs after continuous exposure. science.gov This highlights that while the barrier to resistance may be higher for peptides like this compound compared to conventional antibiotics, it is not insurmountable. The development of such resistance often involves the activation of bacterial stress response systems. nih.gov
Synergistic Effects of this compound with Conventional Antimicrobial Agents
A highly promising strategy to enhance the efficacy of AMPs and combat resistance is through combination therapy, where the peptide is used in conjunction with conventional antimicrobial agents. nih.gov Such combinations can lead to synergistic effects, where the total antimicrobial effect is greater than the sum of the individual effects. The membrane-disrupting action of peptides like this compound can increase the permeability of the bacterial membrane, facilitating the entry of conventional antibiotics that act on intracellular targets. aimspress.com
One clear example of this synergy involves combining a Brevinin-2 family peptide with an efflux pump inhibitor (EPI). Since efflux pumps are a mechanism of resistance to both AMPs and other antibiotics, inhibiting them can restore or increase susceptibility to both agents. nih.gov A study on Brevinin-2CE found that its antimicrobial activity against E. coli was significantly enhanced by the addition of the EPI chlorpromazine (B137089) (CPZ), which blocks the action of the pumps the bacteria use to expel the peptide. nih.gov
| Compound | MIC Alone (µM) | MIC in Combination (µM) | Fold Reduction in MIC |
|---|---|---|---|
| Brevinin-2CE | 32 | 8 | 4-fold |
| Chlorpromazine (CPZ) | 256 | 64 | 4-fold |
This interactive table summarizes the research findings on the synergistic effect between Brevinin-2CE and the efflux pump inhibitor Chlorpromazine (CPZ). The data shows a significant reduction in the Minimum Inhibitory Concentration (MIC) for both compounds when used together against E. coli, as detailed in the study by He et al. (2024). nih.gov
This synergistic approach not only enhances potency but can also lower the required concentration of each agent, potentially reducing toxicity and slowing the development of resistance. aimspress.com Studies have noted that combinations of AMPs with antibiotics like beta-lactams, aminoglycosides, and fluoroquinolones can be effective. aimspress.com
Strategies to Mitigate Resistance Development in Pathogens
Beyond the synergistic use of existing drugs, several proactive strategies are being explored to mitigate the risk of pathogens developing resistance to peptides like this compound.
Rational Peptide Design and Structural Modification: One of the most powerful strategies is the engineering of novel peptide analogues with enhanced properties. By modifying the amino acid sequence, researchers can improve antimicrobial potency and stability while reducing toxicity. A study on Brevinin-2GUb led to the design of an analogue, tB2U-6K, by increasing its net positive charge and amphipathicity. nih.gov This modification drastically improved its activity against drug-resistant bacteria and its ability to inhibit biofilm formation. nih.govmdpi.com Similarly, analogues of a Brevinin-2-related peptide (B2RP) were developed that retained potent activity against multidrug-resistant Acinetobacter baumannii while exhibiting significantly lower hemolytic activity, making them safer potential therapeutic candidates. diva-portal.orgnih.gov Removing the C-terminal "Rana box" domain in some Brevinin-2 peptides has also been shown to enhance antimicrobial activity. nih.gov
Combination Therapies: As discussed, using Brevinin-2 peptides in combination with conventional antibiotics or non-antibiotic compounds like efflux pump inhibitors is a key strategy. nih.gov Attacking the pathogen via two different mechanisms simultaneously makes it more difficult for resistance to emerge. aimspress.com
Anti-Virulence Activity: Instead of directly killing the pathogen, an alternative approach is to disarm it by targeting its virulence factors. This reduces the pathogen's ability to cause disease and may exert less selective pressure for the development of resistance. Research on Brevinin-2ISb showed that it could suppress the expression of staphylococcal enterotoxin genes and other virulence factors in Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netfao.org This anti-virulence effect, combined with its ability to enhance the host immune response, represents a sophisticated strategy to combat infection without relying solely on bactericidal activity. researchgate.netfao.org
By integrating these approaches—designing superior peptides, employing intelligent drug combinations, and targeting virulence—the therapeutic potential of the Brevinin-2 family, including this compound, can be more sustainably harnessed in the fight against antimicrobial resistance.
Advanced Research Applications and Future Perspectives
Development of Next-Generation Brevinin-Based Peptide Candidates
The development of new antimicrobial agents is crucial in the face of rising antibiotic resistance. The Brevinin-2 (B1175259) family of peptides, known for its significant inhibitory effects against Gram-positive bacteria, represents a promising area of research for new drug candidates. mdpi.com
Researchers are actively screening and modifying Brevinin-2 peptides to enhance their therapeutic properties. For instance, studies have identified several Brevinin-2 family members, such as Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa, that significantly improve the survival rate of organisms infected with methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net These findings highlight the potential of these peptides as templates for developing new drugs to combat MRSA infections. mdpi.com
Furthermore, strategic amino acid substitutions are being explored to optimize the therapeutic potential of brevinin peptides. Modifications can enhance antimicrobial and anticancer efficacy while reducing cytotoxicity. frontiersin.org For example, substitutions with arginine have been shown to boost activity against Gram-positive bacteria. frontiersin.org Such modifications offer a promising avenue for creating peptides with improved efficacy and fewer side effects. frontiersin.org
Exploration of Novel Biological Targets and Mechanisms
The primary mechanism of action for brevinin peptides involves the disruption of microbial cell membranes. vulcanchem.com However, recent research has delved into their immunomodulatory roles, revealing interactions with host immune systems.
Studies using the nematode Caenorhabditis elegans as a model organism have shown that certain Brevinin-2 peptides can enhance the host's innate immune response to infection. mdpi.comresearchgate.net Specifically, peptides like Brevinin-2ISb have been observed to upregulate the expression of immune-related genes, suggesting that these peptides not only have direct antimicrobial activity but also bolster the host's own defense mechanisms. biomedres.usmednexus.org This dual action of direct pathogen killing and immune system modulation presents a significant advantage.
Beyond their antibacterial properties, some brevinin peptides, such as Brevinin-2R, have demonstrated potential as anticancer agents. nih.govdiva-portal.org These peptides exhibit selective cytotoxicity against cancer cells, making them promising candidates for novel cancer therapies. diva-portal.org The exploration of these alternative biological targets is a burgeoning area of research.
Integration with Advanced Delivery Systems (e.g., Nanoparticles)
A significant hurdle in the clinical application of peptide-based therapeutics is their potential for systemic toxicity and degradation in the body. nih.govbio-integration.org To overcome these challenges, researchers are exploring advanced delivery systems, with a particular focus on nanotechnology. nih.gov
Nanoparticle-based delivery systems offer several advantages:
Reduced Toxicity: By encapsulating peptides, nanoparticles can reduce their toxicity to normal tissues. bio-integration.org
Improved Pharmacokinetics: Nanocarriers can protect peptides from degradation, thereby improving their stability and half-life in the body. nih.govbio-integration.org
Targeted Delivery: Nanoparticles can be designed to target specific infection sites, increasing the concentration of the peptide where it is needed most. bio-integration.org
The integration of brevinin peptides with nanoparticle systems, such as those based on polymers or metals, is a promising strategy to enhance their therapeutic efficacy and clinical viability. vulcanchem.comnih.gov
Computational Biology and In Silico Peptide Design
Computational biology and in silico methods are playing an increasingly vital role in the design and optimization of antimicrobial peptides. jmb.or.krmdpi.com These approaches allow for the rational design of new peptide sequences with enhanced activity and reduced toxicity, significantly cutting down the time and cost associated with traditional laboratory screening. plos.org
In silico techniques are used to:
Predict the antimicrobial activity of novel peptide sequences. nih.gov
Model the interaction of peptides with bacterial membranes. rjpbr.com
Identify key physicochemical properties that distinguish different antimicrobial peptide families. nih.gov
These computational tools enable the design of peptides with specific desired attributes, paving the way for the development of highly effective and selective antimicrobial agents. plos.org
Broader Context within Host Defense Systems and Evolutionary Aspects
Brevinin peptides are a key component of the innate host defense system in amphibians, protecting their skin from microbial invasion. imrpress.comnih.gov The study of these peptides provides valuable insights into the evolution of immunity. The rapid evolution of immune system genes is often attributed to the co-evolutionary arms race between hosts and pathogens. nih.gov
Host defense peptides like brevinins are evolutionarily conserved components found across virtually all forms of life. d-nb.info They represent a fundamental mechanism of protection against a wide array of pathogens. Understanding the evolutionary pressures that have shaped the diversity and function of these peptides can inform the design of novel antimicrobial agents that are less prone to the development of resistance. nih.gov
Addressing Challenges in Peptide Stability and In Vitro / In Vivo Efficacy
Despite their promise, several challenges must be addressed to translate brevinin peptides into effective clinical therapies. Key among these are issues of stability and maintaining efficacy in a biological environment.
Peptides are susceptible to degradation by proteases found in the body, which can limit their therapeutic window. jmb.or.kr Research is ongoing to improve peptide stability through chemical modifications, such as amino acid substitutions or changes to their terminal ends. jmb.or.kr
Furthermore, ensuring that the potent in vitro (in the lab) activity of these peptides translates to effective in vivo (in a living organism) efficacy is a critical step. nih.govresearchgate.net This involves rigorous testing in animal models to evaluate not only the antimicrobial effects but also the peptide's distribution, metabolism, and potential toxicity in a complex biological system. vulcanchem.comresearchgate.net Overcoming these hurdles is essential for the successful clinical development of Brevinin-2-OW3 and other related peptides.
Q & A
Q. What structural features of Brevinin-2-OW3 contribute to its antimicrobial activity, and how can these be experimentally validated?
Methodological Answer: To investigate structure-activity relationships, employ circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical motifs) under varying conditions (pH, lipid interactions). Pair this with mutagenesis studies to identify critical residues . For functional validation, use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and compare results to structural data. Document experimental protocols rigorously to ensure reproducibility, as emphasized in scientific reporting standards .
Q. How can researchers design experiments to assess this compound’s cytotoxicity in mammalian cells?
Methodological Answer: Use standardized cell viability assays (e.g., MTT or LDH release) with human cell lines (e.g., HEK-293) at peptide concentrations spanning therapeutic and supraphysiological ranges. Include positive (e.g., Triton X-100) and negative (untreated cells) controls. Ensure statistical power by calculating sample sizes via power analysis and replicate experiments ≥3 times. Report raw data and statistical methods (e.g., ANOVA) transparently to avoid bias .
Q. What are the best practices for synthesizing this compound to ensure purity and bioactivity?
Methodological Answer: Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification (>95% purity). Confirm identity via mass spectrometry and amino acid analysis. Test bioactivity post-synthesis to rule out degradation artifacts. Document synthesis protocols in detail, including solvent systems and cleavage conditions, to align with reproducibility guidelines .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in vivo versus in vitro models be resolved?
Methodological Answer: Conduct meta-analyses of existing studies to identify variables (e.g., peptide stability in serum, dosing regimens). Design follow-up experiments using pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal models. Compare in vitro MIC values to in vivo efficacy using standardized infection models (e.g., murine sepsis). Address contradictions by contextualizing results within experimental limitations (e.g., immune system interactions) .
Q. What strategies minimize experimental bias when evaluating this compound’s mechanism of action?
Methodological Answer: Implement blinded assays for data collection (e.g., anonymized treatment groups). Use orthogonal methods (e.g., fluorescence microscopy for membrane disruption, calcein leakage assays for vesicle permeabilization) to cross-validate findings. Pre-register study designs in open-access platforms to reduce publication bias and HARKing (Hypothesizing After Results are Known) .
Q. How can researchers optimize this compound derivatives for enhanced stability without compromising activity?
Methodological Answer: Apply rational design by introducing D-amino acids or cyclization to reduce protease susceptibility. Use molecular dynamics simulations to predict structural stability. Validate via accelerated stability testing (e.g., 40°C/75% RH for 1 month) and compare degradation profiles with bioactivity assays. Share synthetic routes and stability data in supplementary materials to facilitate replication .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer: Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Apply outlier detection methods (e.g., Grubbs’ test) and correct for multiple comparisons (e.g., Bonferroni). Report confidence intervals and effect sizes to avoid overinterpretation of small datasets .
Q. How should researchers address variability in antimicrobial susceptibility testing across labs?
Methodological Answer: Standardize protocols using CLSI/EUCAST guidelines. Include reference strains (e.g., E. coli ATCC 25922) in all assays. Perform inter-laboratory reproducibility studies and publish raw data for cross-comparison. Use mixed-effects models to account for lab-specific variability in meta-analyses .
Ethical and Reproducibility Considerations
Q. What ethical frameworks apply to studies involving this compound in animal models?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines for reporting animal experiments. Obtain approval from institutional animal care committees (IACUC) and justify sample sizes via power analysis. Include humane endpoints (e.g., weight loss thresholds) and minimize suffering through analgesia protocols .
Q. How can researchers ensure transparency in reporting negative or inconclusive results?
Methodological Answer: Publish negative datasets in open-access repositories (e.g., Zenodo) and include them in systematic reviews. Use preprint servers to share preliminary findings and invite peer feedback. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
